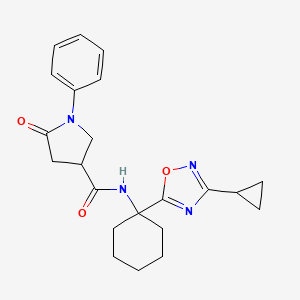

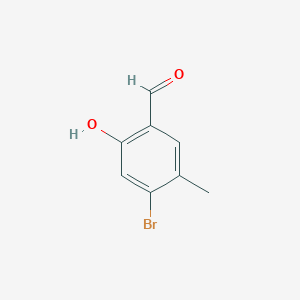

4-Bromo-2-hydroxy-5-methylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-hydroxy-5-methylbenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in various chemical reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .

Molecular Structure Analysis

The molecular weight of 4-Bromo-2-hydroxy-5-methylbenzaldehyde is 215.05 . Its IUPAC name is 4-bromo-2-hydroxy-5-methylbenzaldehyde and its InChI code is 1S/C8H7BrO2/c1-5-2-6 (4-10)8 (11)3-7 (5)9/h2-4,11H,1H3 .Chemical Reactions Analysis

4-Bromo-2-hydroxy-5-methylbenzaldehyde is involved in various chemical reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .Physical And Chemical Properties Analysis

4-Bromo-2-hydroxy-5-methylbenzaldehyde is a solid substance . The storage temperature is between 2-8°C .科学的研究の応用

Electrosynthesis and Biomedical Applications

4-Bromo-2-hydroxy-5-methylbenzaldehyde has been utilized in the synthesis of complex organic compounds. For instance, Ryzhkova et al. (2020) explored its use in the electrochemically induced transformation of various components to produce compounds with potential biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemical Behavior

The electrochemical behavior of polymers functionalized with similar compounds has been studied by Hasdemir et al. (2011). They investigated the properties of 2-hydroxy-5-bromobenzaldehyde polyacrylamide, providing insights into the electroactive nature of bromo- and chloro- derivatives (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Synthesis and Structural Analysis

The chemical structure and synthesis process of related compounds, like 2-Bromo-4-methylbenzaldehyde, have been detailed by Jolad and Rajagopalan (2003), shedding light on the methodologies and analytical techniques used in synthesizing and characterizing these types of compounds (Jolad & Rajagopalan, 2003).

Environmental Transformations

Neilson et al. (1988) conducted research on the transformation of halogenated aromatic aldehydes by anaerobic bacteria, providing insights into the environmental behavior and transformation of compounds like 4-Bromo-2-hydroxy-5-methylbenzaldehyde (Neilson, Allard, Hynning, & Remberger, 1988).

Copper Ion Preconcentration

Fathi and Yaftian (2009) used a related compound, Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, for the preconcentration of copper ions, indicating potential applications in metal ion analysis and recovery (Fathi & Yaftian, 2009).

Synthesis of Novel Compounds

A study by Jamain et al. (2020) on the synthesis of novel compounds based on a cyclotriphosphazene core containing Schiff base and amide linking units indicates the broad potential of 4-Bromo-2-hydroxy-5-methylbenzaldehyde derivatives in advanced material sciences (Jamain, Khairuddean, & Guan-Seng, 2020).

Safety and Hazards

The safety information for 4-Bromo-2-hydroxy-5-methylbenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

作用機序

Target of Action

Aldehydes and ketones, such as this compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Therefore, it can be inferred that the compound’s primary targets could be enzymes or proteins that contain these functional groups.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The oxygen in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, can affect various biochemical pathways, particularly those involving aldehydes and ketones .

Result of Action

The formation of oximes and hydrazones can have various effects at the molecular level, including changes in the structure and function of target molecules .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the compound’s reactivity and the rate of its reactions .

特性

IUPAC Name |

4-bromo-2-hydroxy-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXHVNHTPWAUKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2999810.png)

![Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2999811.png)

![N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride](/img/structure/B2999812.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2999817.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2999819.png)

![Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2999821.png)

![N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide](/img/structure/B2999823.png)